molecular formula C14H17FN2O B14123396 4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile CAS No. 1094389-24-8

4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile

Cat. No.: B14123396
CAS No.: 1094389-24-8
M. Wt: 248.30 g/mol
InChI Key: SOODMUUCJWXCGM-UHFFFAOYSA-N
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Description

4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is a chemical compound that features a piperidine ring substituted with a hydroxymethyl group and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde as a reagent.

    Attachment of the Benzonitrile Moiety: The benzonitrile group can be attached through nucleophilic substitution reactions, where a suitable leaving group on the benzene ring is replaced by a nitrile group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

Scientific Research Applications

4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile involves its interaction with specific molecular targets. The piperidine ring and benzonitrile moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzamide
  • 4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzylamine
  • 4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzoic acid

Uniqueness

4-Fluoro-3-((4-(hydroxymethyl)piperidin-1-yl)methyl)benzonitrile is unique due to the presence of both a fluorine atom and a nitrile group, which can impart distinct chemical and biological properties.

Properties

CAS No.

1094389-24-8

Molecular Formula

C14H17FN2O

Molecular Weight

248.30 g/mol

IUPAC Name

4-fluoro-3-[[4-(hydroxymethyl)piperidin-1-yl]methyl]benzonitrile

InChI

InChI=1S/C14H17FN2O/c15-14-2-1-12(8-16)7-13(14)9-17-5-3-11(10-18)4-6-17/h1-2,7,11,18H,3-6,9-10H2

InChI Key

SOODMUUCJWXCGM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CO)CC2=C(C=CC(=C2)C#N)F

Origin of Product

United States

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